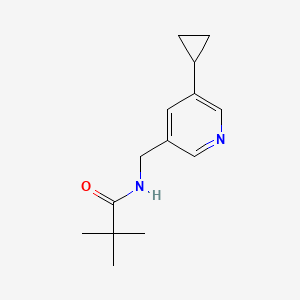

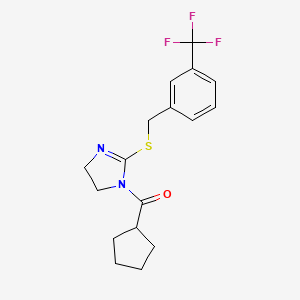

N-((5-cyclopropylpyridin-3-yl)methyl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((5-cyclopropylpyridin-3-yl)methyl)pivalamide, commonly known as CPP or CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). It is a potent and selective inhibitor of GABA-AT, which is responsible for the breakdown of GABA, a neurotransmitter in the brain. CPP-115 has been studied extensively for its potential use in treating a variety of neurological and psychiatric disorders.

Aplicaciones Científicas De Investigación

DNA Minor Groove Recognition

The study by Watanabe et al. (2015) demonstrates the use of N-methylpyrrole (Py)-N-methylimidazole (Im) polyamide (PI polyamide) for DNA minor groove recognition, highlighting its potential in biomedical research for targeting specific genomic sequences. This approach allows for the suppression of target gene expression in cells, offering a method for gene regulation that could be relevant to the applications of N-((5-cyclopropylpyridin-3-yl)methyl)pivalamide if used in a similar context (Watanabe et al., 2015).

Cyclopropane Synthesis

Research by Ladd et al. (2016) on the intramolecular functionalization of cyclopropyl α-amino acid-derived benzamides opens avenues for the synthesis of complex molecular structures without the need for silver or pivalate additives. This method provides a straightforward approach to accessing ethyl 1,2,3,4-tetrahydroisoquinolone-3-carboxylates, demonstrating a pathway that could be explored with this compound for synthesizing biologically active cyclopropane-containing compounds (Ladd, Belouin, & Charette, 2016).

Coordination Polymers and Catalysis

Sotnik et al. (2015) discuss the assembly of heterometallic coordination polymers from trigonal trinuclear Fe2Ni-pivalate blocks and polypyridine spacers. These polymers exhibit diverse topologies, sorption, and catalytic properties, indicating that compounds like this compound could potentially contribute to the development of new materials with unique chemical and physical properties (Sotnik et al., 2015).

Anticancer Research

Kashiwazaki et al. (2018) report on the evaluation of DNA-alkylating PI polyamide conjugates as anticancer drugs. These conjugates, targeting specific DNA sequences, exhibit promising anticancer effects by inhibiting cell proliferation through DNA damage. This research suggests that structurally similar compounds to this compound, when conjugated with appropriate alkylating agents, could serve as potential anticancer therapeutics (Kashiwazaki et al., 2018).

Propiedades

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-14(2,3)13(17)16-8-10-6-12(9-15-7-10)11-4-5-11/h6-7,9,11H,4-5,8H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTAXLGYOCXLJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC(=CN=C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine](/img/structure/B2844561.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2844565.png)

![N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide](/img/structure/B2844566.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2844569.png)

![Methyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2844570.png)

![N-[(2-Fluoro-3-methylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide](/img/structure/B2844571.png)

![1-[1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2844574.png)

![6-(Chloromethyl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole](/img/structure/B2844584.png)